
4-Bromo-3-chlorobenzaldehyde structural
analysis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzaldehyde

Cat. No.: B169199 Get Quote

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-3-chlorobenzaldehyde is a key substituted aromatic aldehyde that serves as a

pivotal intermediate in the synthesis of complex pharmaceutical agents.[1] Its precise molecular

architecture, featuring a competing electronic interplay of bromo, chloro, and formyl

substituents, necessitates a rigorous and multi-faceted approach for structural confirmation.

This guide provides an in-depth analysis of the essential spectroscopic techniques required to

unequivocally elucidate and validate the structure of 4-Bromo-3-chlorobenzaldehyde. We will

explore the causality behind experimental choices in mass spectrometry, infrared spectroscopy,

and nuclear magnetic resonance spectroscopy, offering field-proven insights for professionals

in chemical research and drug development.

Core Molecular Profile and Physicochemical
Properties
Before undertaking any synthesis or analysis, a foundational understanding of the target

compound's physical and chemical properties is paramount. These data inform handling,

storage, and reaction parameter selection. 4-Bromo-3-chlorobenzaldehyde is typically a

white to yellow solid at room temperature.
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Property Value Source

IUPAC Name
4-bromo-3-

chlorobenzaldehyde
[2]

CAS Number 120077-69-2 [2]

Molecular Formula C₇H₄BrClO [2]

Molecular Weight 219.46 g/mol [2]

Appearance White to Yellow Solid

Melting Point 52 °C [3]

Boiling Point 281.3±25.0 °C (Predicted) [3]

Purity Typically ≥98%

Synthesis Pathway and Experimental Protocol
The utility of 4-Bromo-3-chlorobenzaldehyde as a pharmaceutical intermediate necessitates

a reliable and scalable synthetic route.[1] One common laboratory-scale preparation involves a

two-step process starting from 4-bromo-3-chlorobenzoic acid.[1] This approach is favored for

its well-defined intermediates and generally good yields.

The logical flow of this synthesis is visualized below.

Step 1: Reduction to Alcohol Step 2: Oxidation to Aldehyde

4-Bromo-3-chlorobenzoic Acid

Borane-THF Complex

(4-Bromo-3-chlorophenyl)methanol Reduction of Carboxylic Acid Manganese Dioxide (MnO₂)
4-Bromo-3-chlorobenzaldehyde

 Selective Oxidation of Benzylic Alcohol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Bromo-3-chlorobenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzaldehyde
https://www.echemi.com/products/pd180727135164-4-bromo-3-chloro-benzaldehyde.html
https://www.echemi.com/products/pd180727135164-4-bromo-3-chloro-benzaldehyde.html
https://www.benchchem.com/product/b169199?utm_src=pdf-body
https://www.guidechem.com/question/what-is-the-preparation-and-ap-id120766.html
https://www.guidechem.com/question/what-is-the-preparation-and-ap-id120766.html
https://www.benchchem.com/product/b169199?utm_src=pdf-body-img
https://www.benchchem.com/product/b169199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis from 4-Bromo-3-
chlorobenzoic Acid
This protocol is adapted from established procedures.[1]

Step 1: Reduction of 4-bromo-3-chlorobenzoic acid

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

bromo-3-chlorobenzoic acid in anhydrous tetrahydrofuran (THF) at 0°C.

Slowly add a solution of borane-THF complex (BH₃-THF) dropwise to the stirred solution.

Causality Insight:Borane is a selective reducing agent that efficiently reduces carboxylic

acids to primary alcohols without affecting the aromatic halogens.

Allow the reaction to warm to room temperature and stir until thin-layer chromatography

(TLC) indicates the complete consumption of the starting material.

Carefully quench the reaction by the slow addition of methanol at 0°C.

Concentrate the mixture under reduced pressure to yield crude (4-bromo-3-

chlorophenyl)methanol. This intermediate is often carried forward without extensive

purification.

Step 2: Oxidation to 4-bromo-3-chlorobenzaldehyde

Dissolve the crude (4-bromo-3-chlorophenyl)methanol from the previous step in a suitable

solvent, such as 1,2-dichloroethane or dichloromethane.

Add activated manganese dioxide (MnO₂) to the solution at room temperature.

Causality Insight:MnO₂ is a mild and highly selective oxidizing agent for converting

benzylic alcohols to aldehydes. Its insolubility allows for easy removal by filtration upon

reaction completion, simplifying the workup.

Stir the mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture through a pad of celite to remove the manganese

solids.

Wash the filter cake with additional solvent.

Combine the filtrates and concentrate under reduced pressure.

Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of

5-10% ethyl acetate in petroleum ether) to yield pure 4-bromo-3-chlorobenzaldehyde.[1]

Comprehensive Structural Elucidation
Confirming the identity and purity of the final product requires a combination of spectroscopic

methods. Each technique provides a unique piece of the structural puzzle.

Synthesized Product
(4-Bromo-3-chlorobenzaldehyde)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H and ¹³C)

Confirms Molecular Weight
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(Isotopic Pattern)

Provides

Identifies Key
Functional Groups
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Maps C-H Framework
& Confirms Regiochemistry

(Substitution Pattern)
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Verified Molecular Structure

Combined Evidence Combined Evidence Combined Evidence
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Caption: Integrated spectroscopic workflow for structural validation.
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Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental

composition, particularly the presence of halogens.

Expected Molecular Ion Peak: The molecular formula is C₇H₄BrClO. The analysis is

complicated by the isotopic abundances of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and

chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of molecular ion

peaks. The most abundant peaks will be:

[M]⁺ for C₇H₄⁷⁹Br³⁵ClO at m/z ≈ 218

[M+2]⁺ from C₇H₄⁸¹Br³⁵ClO and C₇H₄⁷⁹Br³⁷ClO at m/z ≈ 220

[M+4]⁺ for C₇H₄⁸¹Br³⁷ClO at m/z ≈ 222

Key Fragmentation Patterns: Based on the fragmentation of similar benzaldehydes, the

following key fragments are anticipated.[4]

[M-H]⁺: Loss of the aldehydic hydrogen radical to form a stable acylium ion.

[M-Br]⁺: Loss of a bromine radical.

[M-Cl]⁺: Loss of a chlorine radical.

[M-CHO]⁺: Loss of the formyl group.

m/z (approx.) Proposed Fragment Significance

218, 220, 222 [C₇H₄BrClO]⁺

Molecular ion cluster, confirms

MW and presence of Br and

Cl.

183, 185 [C₇H₄BrO]⁺ Loss of Cl radical.

139, 141 [C₇H₄ClO]⁺ Loss of Br radical.

104 [C₇H₄Cl]⁺ Loss of Br and CHO.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the rapid identification of key functional groups.

Self-Validation Check:The presence of a strong carbonyl peak and the characteristic

aldehyde C-H stretches, coupled with the absence of a broad O-H stretch (from the

precursor alcohol), provides strong evidence for a successful oxidation.

Wavenumber (cm⁻¹) Vibration Significance

~3050-3100 Aromatic C-H Stretch
Confirms the presence of the

benzene ring.

~2820 & ~2720
Aldehyde C-H Stretch (Fermi

Doublet)

Diagnostic for the aldehyde

functional group.

~1700-1710 Carbonyl (C=O) Stretch

Strong, sharp peak confirming

the aldehyde. Conjugation to

the aromatic ring lowers the

frequency from a typical

aliphatic aldehyde (~1730

cm⁻¹).

~1550-1600 Aromatic C=C Stretch Confirms the benzene ring.

~1000-1200 C-Cl Stretch
Indicates the presence of a

chlorine substituent.

~550-650 C-Br Stretch
Indicates the presence of a

bromine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise substitution pattern

(regiochemistry) of the aromatic ring.

3.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and

connectivity of hydrogen atoms. The spectrum for 4-Bromo-3-chlorobenzaldehyde is highly
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characteristic.[5]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~9.98 Singlet (s) 1H Aldehyde-H

The highly

deshielded

environment of

the formyl proton

places its signal

far downfield. It

has no adjacent

protons, hence it

is a singlet.

~8.11 Doublet (d) 1H H-2

This proton is

ortho to the

strongly electron-

withdrawing

aldehyde group

and has a small

coupling to H-6

across the ring.

~8.02 Doublet (d) 1H H-5

This proton is

ortho to the

bromine atom

and meta to the

aldehyde. It is

split only by the

adjacent H-6.

~7.77
Doublet of

Doublets (dd)
1H H-6

This proton is

ortho to the

chlorine atom

and is split by

both H-2 (meta

coupling) and H-

5 (ortho

coupling).
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Reported Data (300 MHz, DMSO-d6): δ 9.98 (s, 1H), 8.11 (d, 1H, J = 1.9 Hz), 8.02 (AB system,

1H, J = 8.2 Hz), 7.77 (dd, 1H, J = 1.9 Hz, 8.2 Hz).[5]

3.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their electronic state. Seven distinct signals are expected.

Predicted Chemical Shift
(δ) ppm

Carbon Assignment Rationale

~191 C=O

The aldehyde carbonyl carbon

is highly deshielded and

appears significantly

downfield.

~138 C-1 (C-CHO)
The ipso-carbon attached to

the aldehyde group.

~136 C-3 (C-Cl)

The ipso-carbon attached to

chlorine; its chemical shift is

increased by the halogen's

electronegativity.

~135 C-5 Aromatic CH carbon.

~132 C-6 Aromatic CH carbon.

~130 C-2 Aromatic CH carbon.

~128 C-4 (C-Br)

The ipso-carbon attached to

bromine; its chemical shift is

influenced by the heavy atom

effect.

Applications in Drug Development
The structural features of 4-Bromo-3-chlorobenzaldehyde make it a valuable precursor in

medicinal chemistry. The two halogen atoms provide distinct reaction sites for further

functionalization, for example, in metal-catalyzed cross-coupling reactions.
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H-PGDS Inhibitors: It is used to prepare hematopoietic prostaglandin D synthase (H-PGDS)

inhibitors, which are investigated for treating conditions like Duchenne Muscular Dystrophy

and other neurodegenerative diseases.[1]

Vasopeptidase Antagonists: The molecule is a starting material for biphenylsulfonyl amide

compounds that exhibit dual activity as vasopeptidase and endothelin receptor antagonists,

which have potential applications in managing cardiovascular diseases.[1]

Safety and Handling
As a laboratory chemical, proper safety protocols must be strictly followed.

Hazards: 4-Bromo-3-chlorobenzaldehyde is known to cause skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-

resistant gloves.[6]

Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator, to

ensure stability.

Conclusion
The structural analysis of 4-Bromo-3-chlorobenzaldehyde is a clear example of the

synergistic power of modern analytical techniques. While mass spectrometry confirms the

molecular weight and halogen presence, and IR spectroscopy identifies key functional groups,

it is NMR spectroscopy that provides the unambiguous confirmation of the 1,2,4-substitution

pattern on the aromatic ring. This rigorous, multi-technique validation is a non-negotiable

standard in research and drug development, ensuring the integrity of subsequent synthetic

steps and the ultimate biological activity of the target molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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